molecular formula C15H14N6O B2707019 1-phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 109442-38-8

1-phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2707019
CAS RN: 109442-38-8
M. Wt: 294.318
InChI Key: YFGOFFSUIUOALE-UHFFFAOYSA-N
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Description

1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a chemical compound with the molecular formula C14H12N6O . It is a derivative of urea and tetrazole, both of which are important in various fields of chemistry and biology .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . In one approach, 1-phenyl-1H-tetrazole-5-thiol is synthesized from sodium azide and triethyl orthoformate . The tetrazole subunit is an important structural feature which has been used as a metabolically stable isosteric replacement for the carboxylic acid moiety .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is characterized by the presence of a urea group and a tetrazole group attached to a phenyl group . The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea include a molecular weight of 280.285 Da and a monoisotopic mass of 280.106995 Da . The Log Kow (KOWWIN v1.67 estimate) is 1.16, indicating its partition coefficient between octanol and water . The boiling point is estimated to be 527.93°C and the melting point is estimated to be 225.64°C .

Scientific Research Applications

Hydrogel Formation and Physical Properties Tuning

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, demonstrating the influence of anions on gel morphology and rheology. This property allows for the physical tuning of gels, which could be applied in drug delivery systems or material science for creating responsive or adaptive materials (Lloyd & Steed, 2011).

Enantioselective Anion Receptors

Non-racemic atropisomeric ureas have been studied for their enantioselective binding to amino acid derivatives. This application is crucial in chiral resolution processes and the development of sensors for detecting specific biomolecules, highlighting the potential of urea derivatives in analytical chemistry and biosensing (Roussel et al., 2006).

Synthesis Methods Under Microwave Irradiation

The development of efficient synthesis methods for urea derivatives under microwave irradiation showcases the importance of these compounds in chemical synthesis. This method offers advantages such as reduced reaction times and improved yields, which are beneficial for the rapid synthesis of compounds in medicinal chemistry and material science (Li & Chen, 2008).

Cytokinin-like Activity in Plant Biology

Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This application is vital in agricultural biotechnology for enhancing crop yield and quality through the regulation of plant growth and development (Ricci & Bertoletti, 2009).

Future Directions

The future directions of research on 1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea could involve exploring its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. Given the importance of tetrazole derivatives in these fields, there is a significant potential for future research and development .

properties

IUPAC Name

1-phenyl-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGOFFSUIUOALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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